molecular formula C21H28N2O3 B12160678 1-Piperazineethanol, alpha-[(4-methoxyphenoxy)methyl]-4-(phenylmethyl)- CAS No. 325738-85-0

1-Piperazineethanol, alpha-[(4-methoxyphenoxy)methyl]-4-(phenylmethyl)-

Cat. No.: B12160678
CAS No.: 325738-85-0
M. Wt: 356.5 g/mol
InChI Key: PUMDGMAGNLONJV-UHFFFAOYSA-N
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Description

1-Piperazineethanol, alpha-[(4-methoxyphenoxy)methyl]-4-(phenylmethyl)- is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, an ethanol group, and various substituents including a methoxyphenoxy and a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazineethanol, alpha-[(4-methoxyphenoxy)methyl]-4-(phenylmethyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of piperazine with an appropriate alkylating agent to introduce the ethanol group. This is followed by the introduction of the methoxyphenoxy and phenylmethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate or sodium hydride to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of 1-Piperazineethanol, alpha-[(4-methoxyphenoxy)methyl]-4-(phenylmethyl)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial to ensure consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Piperazineethanol, alpha-[(4-methoxyphenoxy)methyl]-4-(phenylmethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the methoxy group to a hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

1-Piperazineethanol, alpha-[(4-methoxyphenoxy)methyl]-4-(phenylmethyl)- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Piperazineethanol, alpha-[(4-methoxyphenoxy)methyl]-4-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Piperazineethanol, alpha-[(4-methoxyphenoxy)methyl]-4-(phenylmethyl)- include other piperazine derivatives such as:

  • 1-Piperazineethanol, 4-methyl-
  • 1-Piperazineethanol, 4-phenyl-
  • 1-Piperazineethanol, 4-(4-methoxyphenyl)-

Uniqueness

What sets 1-Piperazineethanol, alpha-[(4-methoxyphenoxy)methyl]-4-(phenylmethyl)- apart from these similar compounds is its unique combination of substituents, which confer distinct chemical and biological properties

Properties

CAS No.

325738-85-0

Molecular Formula

C21H28N2O3

Molecular Weight

356.5 g/mol

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-(4-methoxyphenoxy)propan-2-ol

InChI

InChI=1S/C21H28N2O3/c1-25-20-7-9-21(10-8-20)26-17-19(24)16-23-13-11-22(12-14-23)15-18-5-3-2-4-6-18/h2-10,19,24H,11-17H2,1H3

InChI Key

PUMDGMAGNLONJV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(CN2CCN(CC2)CC3=CC=CC=C3)O

Origin of Product

United States

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